molecular formula C12H25N B1419974 (Cyclohexylmethyl)(1-methylbutyl)amine CAS No. 706823-11-2

(Cyclohexylmethyl)(1-methylbutyl)amine

Cat. No.: B1419974
CAS No.: 706823-11-2
M. Wt: 183.33 g/mol
InChI Key: XAWBTJCUUJDQQH-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(1-methylbutyl)amine is an organic compound belonging to the class of aliphatic amines. It is characterized by the presence of a cyclohexylmethyl group and a 1-methylbutyl group attached to the nitrogen atom. This compound is typically a colorless to pale yellow liquid with a distinct amine odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(1-methylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with 1-methylbutylamine. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(1-methylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(Cyclohexylmethyl)(1-methylbutyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(1-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with only a cyclohexyl group attached to the nitrogen atom.

    (Cyclohexylmethyl)(methyl)amine: Similar structure but with a methyl group instead of a 1-methylbutyl group.

Uniqueness

(Cyclohexylmethyl)(1-methylbutyl)amine is unique due to the presence of both cyclohexylmethyl and 1-methylbutyl groups, which confer distinct chemical and physical properties. This structural complexity allows for a broader range of chemical reactions and applications compared to simpler analogs.

Properties

IUPAC Name

N-(cyclohexylmethyl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWBTJCUUJDQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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